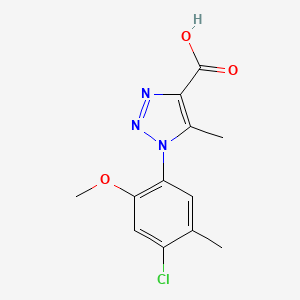

1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3/c1-6-4-9(10(19-3)5-8(6)13)16-7(2)11(12(17)18)14-15-16/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOOLEPNCMTAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)N2C(=C(N=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl azides with ethyl acetoacetate or similar precursors. The triazole ring formation is a critical step that can be achieved through various methods, including the Huisgen cycloaddition reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance, a screening conducted by the National Cancer Institute (NCI) evaluated several triazole compounds against various cancer cell lines. The results indicated that certain derivatives exhibited moderate activity against melanoma and breast cancer cell lines.

Table 1: Antitumor Activity of Triazole Derivatives

| Compound | Cell Line | Log GI50 | Activity Level |

|---|---|---|---|

| 25 | Colon Cancer | -5.43 | Moderate |

| Melanoma (SK-MEL-5) | -5.55 | Moderate | |

| Ovarian Cancer | -5.52 | Moderate | |

| Breast Cancer | -5.40 | Moderate |

The presence of specific substituents on the triazole ring has been shown to enhance biological activity, suggesting that structural modifications could lead to more potent anticancer agents .

Anti-inflammatory Activity

Additionally, compounds containing the triazole moiety have demonstrated anti-inflammatory effects. For example, studies have reported that certain derivatives can inhibit the production of nitric oxide (NO) in activated macrophages, indicating potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1 | 2.91 | Inhibition of NF-κB signaling pathway |

| Reduction in ROS generation |

The ability of these compounds to modulate inflammatory pathways positions them as candidates for further investigation in chronic inflammatory conditions .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. Research has shown that they exhibit significant antibacterial and antifungal activities against various pathogens.

Table 3: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 15 μg/mL |

| Triazole B | Escherichia coli | 10 μg/mL |

These findings suggest that modifications to the triazole structure can enhance antimicrobial efficacy .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving animal models treated with triazole derivatives showed a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction in cancer cells.

- Neuroprotective Effects : In models of neurodegenerative diseases, triazole derivatives were found to improve cognitive function and reduce neuroinflammation, suggesting potential applications in Alzheimer's disease treatment.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that derivatives of triazole compounds can inhibit the growth of pathogenic fungi, making them promising candidates for antifungal agents .

Anticancer Properties

The triazole moiety has also been linked to anticancer activity. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to interact with specific biological targets suggests its potential as a chemotherapeutic agent .

Agricultural Applications

Fungicides

Due to its antifungal properties, 1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is being explored as a fungicide in agriculture. Its effectiveness against plant pathogens could help in developing new crop protection products that are less toxic to humans and the environment compared to traditional fungicides .

Herbicides

There is ongoing research into the herbicidal properties of triazole compounds. Preliminary studies suggest that this compound may inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops .

Material Science

Polymer Chemistry

The incorporation of triazole groups into polymer matrices can enhance their thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved resistance to degradation under various environmental conditions, making them suitable for applications in coatings and adhesives .

Nanomaterials

The compound's unique chemical structure allows it to be used in the synthesis of nanomaterials. Studies have indicated that triazole-based nanocomposites can be engineered for specific applications such as drug delivery systems or as catalysts in chemical reactions .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Key Analogues

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents enhance lipophilicity and may stabilize the open-chain tautomer of the carboxylic acid group by delocalizing negative charge .

- Methoxy Group (OCH₃): The 2-methoxy group in the target compound likely increases solubility in polar solvents compared to non-polar analogues (e.g., 4-chlorophenyl derivatives) .

Tautomerism and Structural Dynamics

1,2,3-Triazole-4-carboxylic acids exhibit ring-chain tautomerism , where the open-chain carboxylic acid form equilibrates with a cyclic hemiacetal (furotriazolone). Studies on 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid () revealed that the open form dominates (>80%), with ~20% cyclic hemiacetal in solution . For the target compound, the electron-withdrawing chloro group may further stabilize the open form by increasing acidity, while the methoxy group could promote hydrogen bonding, influencing tautomeric equilibrium .

Example :

Crystallographic and Intermolecular Interactions

Crystal structures of related compounds (e.g., cobalt and copper complexes in ) reveal that substituents dictate packing patterns and hydrogen-bonding networks:

- Chloro vs. Fluoro Derivatives: Isostructural chloro and bromo analogues () exhibit identical crystal packing, suggesting halogen size minimally affects lattice geometry. However, methoxy groups may introduce additional H-bond donors/acceptors, altering supramolecular assembly .

- Metal Coordination : The carboxylic acid group in 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid coordinates with Mn(II) in a κ²N,O fashion, forming stable complexes .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

- Terminal alkyne bearing the 4-chloro-2-methoxy-5-methylphenyl moiety.

- Organic azide or sodium azide as the azide source.

-

- Copper(I) catalyst, often generated in situ from Cu(II) salts reduced by mild reducing agents (e.g., ascorbic acid or formic acid).

- Use of tetradentate nitrogen-donor ligands such as TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I).

- Solvent systems such as DMF/MeOH or DMF/H2O mixtures.

- Reaction temperatures ranging from room temperature to 100 °C.

- Acidic additives like sulfuric acid or formic acid to facilitate azide formation and catalyst regeneration.

-

- The alkyne and azide are combined in the presence of the copper catalyst and ligand.

- The reaction mixture is stirred under sealed conditions to contain hydrazoic acid formed in situ.

- After completion, the mixture is filtered, concentrated, and purified by silica gel chromatography.

-

- High atom economy with minimal by-products.

- Mild reaction conditions compatible with sensitive functional groups.

- Scalable and environmentally friendly.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst loading | 5 mol % Cu(I) |

| Ligand | TBTA or similar tetradentate N-donor ligand |

| Solvent | DMF/MeOH (5:1 v/v) or DMF/H2O |

| Temperature | 40–100 °C |

| Reaction time | 24 hours |

| Acid additive | H2SO4 or HCOOH |

| Yield | Generally high (not specified for this compound) |

Source: Copper-catalyzed azide-alkyne cycloaddition protocols and optimization studies

Alternative Synthetic Routes

While CuAAC is the most efficient and commonly used method, other synthetic routes for related triazole carboxylic acids include:

Stepwise synthesis involving hydrazide and cyclization reactions:

- Starting from substituted phenyl hydrazides or acid chlorides.

- Cyclization under acidic or basic conditions to form the triazole ring.

- This method may require harsher conditions and multiple steps, reducing overall efficiency.

Use of protected azides or transient azide equivalents:

- To avoid handling hazardous hydrazoic acid directly.

- These reagents decompose under reaction conditions to release azide in situ.

These methods are less favored for the target compound due to complexity and lower yields compared to CuAAC.

Purification and Characterization

-

- After reaction completion, crude products are typically purified by silica gel column chromatography using ethyl acetate or other suitable eluents.

- Filtration through silica gel pads helps remove copper catalyst residues.

-

- Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).

- Infrared (IR) spectroscopy to identify characteristic functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity assessment.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azide formation | Sodium azide + acid (H2SO4 or HCOOH) | In situ generation of hydrazoic acid |

| Alkyne substrate | 4-chloro-2-methoxy-5-methylphenyl terminal alkyne | Prepared or commercially available |

| Catalyst | Cu(I) or Cu(II) + reducing agent (ascorbic acid/formic acid) | 5 mol % catalyst loading, ligand stabilized |

| Solvent | DMF/MeOH or DMF/H2O mixtures | Polar aprotic solvents preferred |

| Temperature | 40–100 °C | Higher temps accelerate reaction |

| Reaction time | ~24 hours | Monitored by TLC or HPLC |

| Work-up | Filtration, concentration, column chromatography | Ensures removal of catalyst and impurities |

| Yield | High (typically >70% in similar systems) | Dependent on substrate purity and reaction scale |

Research Findings and Optimization Insights

The hydrophobic nature at the 3-position of the triazole ring (adjacent to the carboxylic acid) is important for biological activity; thus, the methyl substitution at position 5 is maintained during synthesis to preserve this property.

The use of tetradentate ligands such as TBTA enhances catalyst stability and reaction efficiency, allowing reactions to proceed at room temperature with high yields and minimal side products.

Formic acid plays a dual role: it generates hydrazoic acid from sodium azide and acts as a mild reducing agent to regenerate Cu(I) from Cu(II), improving catalyst turnover.

The method is compatible with a wide range of substrates, suggesting adaptability for the synthesis of various substituted triazole carboxylic acids including the target compound.

Q & A

What are the most reliable synthetic routes for preparing 1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Category: Basic

Answer:

The synthesis of triazole-carboxylic acid derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation. For example, a related compound, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, was synthesized using phenylacetylene, sodium azide, and methyl iodide in the presence of copper iodide to form the triazole core. Subsequent oxidation of the aldehyde intermediate (e.g., using KMnO₄ or CrO₃ under controlled conditions) yields the carboxylic acid . Alternative methods include Vilsmeier-Haack formylation (e.g., using POCl₃ and DMF) for introducing aldehyde groups, followed by oxidation .

How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software tools are recommended for refinement?

Category: Basic

Answer:

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection requires high-quality crystals, often grown via slow evaporation or diffusion methods. For refinement, the SHELX suite (SHELXL) is widely used for small-molecule structures due to its robust handling of anisotropic displacement parameters and twinning corrections. WinGX and ORTEP provide visualization and validation tools to ensure geometric accuracy (e.g., bond lengths, angles) and generate publication-ready figures .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Category: Basic

Answer:

- HPLC-MS : To assess purity and detect trace impurities (use C18 columns with acetonitrile/water gradients).

- ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).

- FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and triazole C=N vibrations (~1500 cm⁻¹).

- Elemental Analysis : Validate stoichiometry (±0.3% tolerance) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Category: Advanced

Answer:

- Systematic Modifications : Vary substituents on the phenyl ring (e.g., replace Cl with F, OMe with OEt) to assess electronic and steric effects.

- In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors).

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) or cell viability assays. For example, triazole analogs with electron-withdrawing groups (Cl, NO₂) often enhance activity .

How should researchers address contradictions in reported physical properties (e.g., melting points) for this compound?

Category: Advanced

Answer:

Discrepancies may arise from polymorphic forms, impurities, or measurement protocols. To resolve:

- Reproduce Synthesis : Follow literature procedures exactly, noting solvent purity and heating rates.

- DSC Analysis : Differentiate polymorphs via differential scanning calorimetry (e.g., sharp vs. broad melting endotherms).

- Cross-Validate : Compare NMR/X-ray data with published structures to confirm identity .

What experimental design considerations are critical for assessing the compound’s potential as a protease inhibitor?

Category: Advanced

Answer:

- Enzyme Kinetics : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations.

- Control Experiments : Include positive controls (e.g., leupeptin for serine proteases) and assess time-dependent inhibition via pre-incubation studies.

- Crystallographic Studies : Co-crystallize the compound with the target protease to identify binding modes and guide SAR optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.